molecular formula C3H5NO2S B1319610 4,5-Dihydroisothiazole 1,1-dioxide CAS No. 881652-45-5

4,5-Dihydroisothiazole 1,1-dioxide

Cat. No. B1319610
M. Wt: 119.14 g/mol
InChI Key: ISSUPMMZBZLKOZ-UHFFFAOYSA-N
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Description

4,5-Dihydroisothiazole 1,1-dioxide is a chemical compound with the molecular formula C3H5NO2S . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 4,5-Dihydroisothiazole 1,1-dioxide involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another synthetic strategy involves the oxidation of 4-aryl-3-imino-1,2,5-thiadiazolidines 1,1-dioxides .


Molecular Structure Analysis

The molecular structure of 4,5-Dihydroisothiazole 1,1-dioxide includes a thiadiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen . The bond lengths typical for neutral and anion radical species provide a useful tool for unambiguous assessment of the valence state of the dioxothiadiazole-based compounds .


Chemical Reactions Analysis

The chemical reactivity of 4,5-Dihydroisothiazole 1,1-dioxide includes the ability to form coordination compounds . The chemical methods for the successful reduction of dioxothiadiazoles to their anion radical forms have also been discussed .


Physical And Chemical Properties Analysis

4,5-Dihydroisothiazole 1,1-dioxide has a molecular weight of 119.14 . It should be stored in a sealed, dry container at room temperature .

Scientific Research Applications

Chemical Synthesis and Derivatives

4,5-Dihydroisothiazole 1,1-dioxide serves as a crucial intermediate in chemical synthesis. Beccalli, Clerici, and Gelmi (1999) developed a method for introducing heteroatom substituents at the C-5 position of isothiazole dioxides, including 4,5-dihydroisothiazole 1,1-dioxide. This method allows for the preparation of various biologically significant derivatives (Beccalli, Clerici, & Gelmi, 1999).

Stereoselective Synthesis

Isothiazole 1,1-dioxides, including the 4,5-dihydro derivative, are integral in stereoselective synthesis. Schulze and Illgen (1997) discussed the use of these compounds in creating chiral auxiliaries for stereoselective synthesis, highlighting their role in the preparation of pharmacologically important compounds (Schulze & Illgen, 1997).

Bioactive Compound Synthesis

Postel, Nhien, Villa, and Ronco (2001) attached the 4,5-dihydroisothiazole 1,1-dioxide ring to monosaccharides for synthesizing aza analogues of TSAO RT inhibitors, demonstrating its potential in creating bioactive compounds (Postel et al., 2001).

Chemical Reactivity Studies

Dyachenko, Dobrydnev, and Volovenko (2018) examined the reactivity of the β-amino-γ-sultam system in 4,5-dihydroisothiazole 1,1-dioxides, providing insights into its interactions with various electrophiles. This study contributes to understanding its chemical properties and potential applications in synthesis (Dyachenko, Dobrydnev, & Volovenko, 2018).

Molecular Probe Discovery

Rolfe et al. (2011) reported the construction of libraries of triazole-containing isothiazolidine 1,1-dioxides, including the dihydroisothiazole 1,1-dioxide derivative, for molecular probe discovery. These libraries are useful in identifying small molecular probes (Rolfe et al., 2011).

Safety And Hazards

Handling of 4,5-Dihydroisothiazole 1,1-dioxide should be done in a well-ventilated place with suitable protective clothing. Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented . The compound has been associated with hazard statements H302, H315, H319, and H335 .

Future Directions

The future research directions involving 4,5-Dihydroisothiazole 1,1-dioxide could include its potential uses in the construction of functional molecular materials . Further studies could also explore its physicochemical properties, reactivity, and potential applications in various fields.

properties

IUPAC Name

4,5-dihydro-1,2-thiazole 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO2S/c5-7(6)3-1-2-4-7/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSUPMMZBZLKOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596102
Record name 4,5-Dihydro-1H-1lambda~6~,2-thiazole-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dihydroisothiazole 1,1-dioxide

CAS RN

881652-45-5
Record name 4,5-Dihydro-1H-1lambda~6~,2-thiazole-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dihydroisothiazole 1,1-dioxide
Reactant of Route 2
4,5-Dihydroisothiazole 1,1-dioxide
Reactant of Route 3
4,5-Dihydroisothiazole 1,1-dioxide
Reactant of Route 4
4,5-Dihydroisothiazole 1,1-dioxide
Reactant of Route 5
4,5-Dihydroisothiazole 1,1-dioxide
Reactant of Route 6
4,5-Dihydroisothiazole 1,1-dioxide

Citations

For This Compound
2
Citations
ASSH Elgazwy - Tetrahedron, 2003 - Elsevier
A series of reviews have been published in the literature regarding the chemistry of isothiazoles and their fused derivatives. 1, 2 Comprehensive reviews 3 and other recent articles on …
Number of citations: 98 www.sciencedirect.com
P Bezbaruah, J Gogoi, KS Rao, P Gogoi, RC Boruah - Tetrahedron Letters, 2012 - Elsevier
An efficient microwave promoted one-pot synthesis of steroidal and non-steroidal isothiazole derivatives from corresponding β-bromo-α,β-unsaturated aldehydes has been described …
Number of citations: 15 www.sciencedirect.com

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